2,2-Dimethyl-3,4-octadienal
Overview
Description
2,2-Dimethyl-3,4-octadienal is an organic compound with the molecular formula C10H16O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) This compound is known for its unique structure, which includes two methyl groups attached to the second carbon of an octadienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-octadienal can be achieved through several methods. One common approach involves the aldol condensation of 2,2-dimethylpropanal with an appropriate aldehyde or ketone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired octadienal. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,4-octadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds in the structure make it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride, hydrogen halides in anhydrous conditions.
Major Products Formed
Oxidation: 2,2-Dimethyl-3,4-octadienoic acid.
Reduction: 2,2-Dimethyl-3,4-octadienol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,2-Dimethyl-3,4-octadienal has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the fragrance and flavor industry due to its unique aroma and chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,4-octadienal involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The conjugated double bonds and aldehyde group play a crucial role in its reactivity, allowing it to participate in various chemical reactions that contribute to its biological and industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-hexenal
- 2,2-Dimethyl-3,4-hexadienal
- 2,2-Dimethyl-3,4-decadienal
Uniqueness
2,2-Dimethyl-3,4-octadienal is unique due to its specific structure, which includes two methyl groups at the second carbon and conjugated double bonds This structural feature imparts distinct reactivity and properties compared to other similar compounds
Properties
InChI |
InChI=1S/C10H16O/c1-4-5-6-7-8-10(2,3)9-11/h6,8-9H,4-5H2,1-3H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFHYKIILWBKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C=CC(C)(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291487 | |
Record name | 2,2-Dimethyl-3,4-octadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590-71-6 | |
Record name | NSC75871 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-3,4-octadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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